molecular formula C19H18N4OS2 B2790974 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034310-30-8

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2790974
CAS No.: 2034310-30-8
M. Wt: 382.5
InChI Key: HJRBYGIWRHXYNO-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzo[b]thiophene moiety, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b]thiophene and benzo[c][1,2,5]thiadiazole intermediates, followed by their coupling through a series of reactions involving amide bond formation.

  • Step 1: Synthesis of Benzo[b]thiophene Intermediate

    • Starting materials: 2-bromothiophene, benzene
    • Reaction conditions: Palladium-catalyzed coupling reaction
  • Step 2: Synthesis of Benzo[c][1,2,5]thiadiazole Intermediate

    • Starting materials: 1,2-diaminobenzene, sulfur
    • Reaction conditions: Cyclization reaction under acidic conditions
  • Step 3: Coupling Reaction

    • Starting materials: Benzo[b]thiophene intermediate, benzo[c][1,2,5]thiadiazole intermediate, dimethylamine
    • Reaction conditions: Amide bond formation using coupling reagents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiadiazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-20-19(24)12-7-8-15-16(9-12)22-26-21-15/h3-9,11,17H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBYGIWRHXYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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